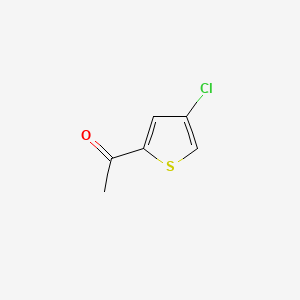![molecular formula C6H12N2 B1588936 2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 59436-77-0](/img/structure/B1588936.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane involves several steps. The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is C6H12N2 . The InChI code is 1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane include a density of 1.0±0.1 g/cm3, boiling point of 159.6±8.0 °C at 760 mmHg, vapour pressure of 2.5±0.3 mmHg at 25°C, and enthalpy of vaporization of 39.6±3.0 kJ/mol . It also has a flash point of 64.5±9.4 °C, index of refraction of 1.495, molar refractivity of 32.7±0.3 cm3, and molar volume of 112.3±3.0 cm3 .Applications De Recherche Scientifique
2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Derivatives: The compound serves as a precursor in the synthesis of various derivatives through epimerization and lactamization reactions. These derivatives have potential applications in medicinal chemistry and drug development due to their unique structural features .
Asymmetric Synthesis: It is used in asymmetric synthesis processes to create structures with a diazabicycloheptane core, which are valuable in developing chiral compounds for pharmaceuticals .
Conformational Studies: The compound’s multiple conformations in solution make it an interesting subject for conformational analysis studies, which are crucial in understanding molecular behavior and interactions .
Chemical Intermediate: It acts as an intermediate in chemical syntheses, particularly in the production of more complex bicyclic structures that have applications across various fields of chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436824 | |
| Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
59436-77-0 | |
| Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the N-methyl substitution in 2-methyl-2,5-diazabicyclo[2.2.1]heptane?
A1: The N-methyl substitution on 2-methyl-2,5-diazabicyclo[2.2.1]heptane exhibits symmetry, meaning it can reside on either nitrogen atom within the molecule []. This characteristic significantly influenced the design of the commercial synthetic route for this compound, which is a key component in the production of the antibiotic danofloxacin. You can learn more about this in the paper "Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin(1)" [].
Q2: How can the structure of 2-methyl-2,5-diazabicyclo[2.2.1]heptane be modified, and what are the potential applications of these modifications?
A2: Researchers have successfully synthesized new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane using the directed metalation strategy []. This method allows for the introduction of various substituents at specific positions on the molecule. These modified derivatives hold potential for applications in enantioselective catalysis, offering a promising avenue for developing new and efficient catalytic systems. To explore the synthesis and applications of these derivatives, refer to the paper "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis" [].
Q3: Can you describe an efficient synthetic route for (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane?
A3: One effective method utilizes N-tosylated trans-4-hydroxyl-L-proline as a starting material []. The synthesis involves reduction with zinc borohydride, tosylation with tosyl chloride, cyclization with methylamine, and deprotection with hydrogen bromide. This route results in the formation of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane as a dihydrobromide salt with a 37% total yield. The details of this synthesis are outlined in the paper "SYNTHESIS OF (1S,4S) 2 METHYL 2,5 DIAZABICYCLO [2.2.1] HEPTANE" [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)




![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)




![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)